Furo[3,2-b]pyridine-3-carboxamide

Kinase selectivity profiling Chemical probe development CLK inhibitor scaffold

Furo[3,2-b]pyridine-3-carboxamide (CAS 112372-22-2), molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol, is the unsubstituted parent heterocycle of a fused [3,2-b] furopyridine system bearing a carboxamide at the 3-position. This scaffold has been established as a privileged pharmacophore for generating potent, highly selective inhibitors of cdc-like kinases (CLK1/2/4) and homeodomain-interacting protein kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 112372-22-2
Cat. No. B048040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuro[3,2-b]pyridine-3-carboxamide
CAS112372-22-2
SynonymsFuro[3,2-b]pyridine-3-carboxamide(9CI)
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CO2)C(=O)N)N=C1
InChIInChI=1S/C8H6N2O2/c9-8(11)5-4-12-6-2-1-3-10-7(5)6/h1-4H,(H2,9,11)
InChIKeyGENUAJKKXPWRAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Furo[3,2-b]pyridine-3-carboxamide (CAS 112372-22-2): Scaffold-Level Differentiation for Kinase Inhibitor and Building Block Procurement


Furo[3,2-b]pyridine-3-carboxamide (CAS 112372-22-2), molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol, is the unsubstituted parent heterocycle of a fused [3,2-b] furopyridine system bearing a carboxamide at the 3-position . This scaffold has been established as a privileged pharmacophore for generating potent, highly selective inhibitors of cdc-like kinases (CLK1/2/4) and homeodomain-interacting protein kinases (HIPKs), as well as modulators of the Hedgehog signaling pathway [1][2]. Its primary procurement value lies in serving as a versatile synthetic building block for constructing 3,5-disubstituted and 3,5,7-trisubstituted kinase inhibitor libraries, where the oxygen atom within the furan ring confers a distinct electronic character and hinge-binding orientation compared to sulfur (thieno) or nitrogen (pyrrolo) isosteres [2][3].

Why Furo[3,2-b]pyridine-3-carboxamide Cannot Be Replaced by Thieno- or Pyrrolo[3,2-b]pyridine Analogs in Kinase Probe Development


Generic substitution of the furo[3,2-b]pyridine core with the closely related thieno[3,2-b]pyridine (sulfur isostere) or pyrrolo[3,2-b]pyridine (NH isostere) is not straightforward due to profound differences in heteroatom electronegativity, hydrogen-bonding capacity, and C–H acidity of the adjacent ring positions. The furan oxygen (electronegativity 3.44) acts as a weak hinge-region hydrogen bond acceptor, whereas sulfur (2.58) in thieno[3,2-b]pyridine alters both the strength and geometry of the kinase hinge interaction [1]. In the CLK inhibitor series, the furo[3,2-b]pyridine core yielded broad kinome-wide selectivity with minimal off-target effects (only 4 off-target kinases at 1 µM in a 210-kinase panel for the lead CLK probe MU1210), a selectivity profile that shifted significantly when the core was replaced by the thieno isostere [2][3]. Furthermore, the 3-carboxamide substituent position is uniquely reactive in the furo[3,2-b] system – the amide NH participates in intramolecular hydrogen bonding with the furan oxygen, stabilizing a planar conformation essential for optimal hinge binding, an interaction unavailable in the pyrrolo analog [3].

Quantitative Differentiation Evidence for Furo[3,2-b]pyridine-3-carboxamide Versus Closest Structural Alternatives


Kinome-Wide Selectivity of Furo[3,2-b]pyridine-Derived CLK Probe MU1210 vs Thieno[3,2-b]pyridine Analog

The furo[3,2-b]pyridine-derived chemical probe MU1210, a 3,5-disubstituted furo[3,2-b]pyridine-3-carboxamide analog, was screened against a panel of 210 kinases at 1 µM concentration and hit only 4 off-target kinases, demonstrating an S(1 µM) selectivity score of 0.019 [1]. By contrast, a closely related thieno[3,2-b]pyridine-based inhibitor series (switching the furan oxygen for sulfur) exhibited a different selectivity pattern, with the weaker hinge interaction of thieno[3,2-b]pyridine enabling variable binding modes but also increasing off-target liability in certain kinase subfamilies [2]. This establishes the furo[3,2-b]pyridine-3-carboxamide scaffold as a starting point for achieving exceptionally clean kinome profiles.

Kinase selectivity profiling Chemical probe development CLK inhibitor scaffold

Computed Physicochemical Differentiation: LogP and Polar Surface Area of Furo[3,2-b]pyridine-3-carboxamide vs Thieno and Pyrrolo Isosteres

Computed logP values and topological polar surface area (tPSA) differentiate the furo[3,2-b]pyridine-3-carboxamide scaffold from its sulfur and NH analogs. The parent furo[3,2-b]pyridine-3-carboxamide (CAS 112372-22-2) carries a reported logP of 1.63 and PSA of 69.12 Ų [1]. In comparison, the corresponding thieno[3,2-b]pyridine-3-carboxamide, containing a sulfur atom, is calculated to have a higher logP (approximately 2.0–2.4 based on the halogen-free parent core) and a reduced PSA (approximately 54 Ų due to the lower electronegativity of sulfur), while pyrrolo[3,2-b]pyridine-3-carboxamide has a PSA of approximately 73 Ų and a logP of approximately 1.3 due to the additional hydrogen-bond donor [2]. These differences are material for design-make-test cycle triage criteria.

In silico ADME Scaffold screening Medicinal chemistry property triage

Synthetic Efficiency of Furo[3,2-b]pyridine-3-carboxamide as a Divergent Building Block via 5-Chloro-3-iodofuro[3,2-b]pyridine Intermediate

The furo[3,2-b]pyridine-3-carboxamide scaffold, via its key synthetic precursor 5-chloro-3-iodofuro[3,2-b]pyridine, enables chemoselective sequential couplings (Suzuki–Miyaura at C3 followed by Buchwald–Hartwig or Negishi at C5) with an overall yield of up to 45–60% over three steps from commercial starting materials [1]. This contrasts with the thieno[3,2-b]pyridine series, where the analogous 5-chloro-3-iodo intermediate is less stable due to the electron-rich sulfur enhancing oxidative addition side-products, resulting in a lower typical 2-step yield of 30–40% for comparable disubstitution sequences [2]. The furo scaffold's electron-deficient furan oxygen stabilizes the 3-iodo intermediate toward unwanted dehalogenation, directly improving the efficiency of library diversification [1].

Synthetic chemistry Library synthesis Divergent scaffold diversification

CLK1 Crystal Structure Binding Mode: Furo[3,2-b]pyridine Hinge Interaction vs Other Kinase Scaffolds

Co-crystal structures of CLK1 bound to furo[3,2-b]pyridine-3-carboxamide derivatives (PDB 6I5L for compound VN316, PDB 6I5K for compound VN345) reveal that the furan oxygen engages the kinase hinge region (specifically the backbone NH of Leu244) via a weak electrostatic interaction at a distance of approximately 3.2–3.5 Å [1]. This contrasts with the thieno[3,2-b]pyridine core in CLK1 structures, where the sulfur atom makes a significantly longer (3.8–4.1 Å) and weaker van der Waals contact with the hinge backbone, resulting in a ~5–10-fold reduction in hinge-binding enthalpy contribution by isothermal titration calorimetry (ITC) [2]. The oxygen-mediated hinge interaction provides greater enthalpic stabilization without introducing the strong hinge hydrogen bond associated with nitrogen-based scaffolds (e.g., pyrrolo[3,2-b]pyridine), which can lead to reduced kinase selectivity.

X-ray crystallography Kinase hinge binding Structure-based drug design

Optimal Deployment Scenarios for Furo[3,2-b]pyridine-3-carboxamide (CAS 112372-22-2) in Kinase Drug Discovery and Chemical Biology


Design of Highly Selective CLK1/2/4 Chemical Probes Requiring S(1 µM) < 0.05 on a 210-Kinase Panel

A medicinal chemistry team requiring a chemical probe with minimal polypharmacology should prioritize the furo[3,2-b]pyridine-3-carboxamide scaffold. As demonstrated by MU1210, 3,5-disubstituted derivatives achieve an S(1 µM) selectivity score of 0.019 against 210 kinases, hitting only CLK1/2/4 with IC₅₀ < 50 nM [1]. For procurement, sourcing CAS 112372-22-2 as the starting building block enables installation of diversity elements at both C3 and C5 positions via chemoselective cross-coupling chemistry, directly accessing the selective kinome profile documented in the 2019 Angewandte Chemie study [1].

Hedgehog Pathway Modulation Without Direct Kinase Activity: 3,5,7-Trisubstituted Series Deployed in Stem Cell Biology

The kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines derived from the parent 3-carboxamide scaffold exhibited sub-micromolar Hedgehog pathway modulation in cellular assays (NIH-3T3 Gli-reporter cell line) without detectable kinase inhibition [1]. Research groups studying non-canonical Hedgehog signaling or developing Gli-targeted therapeutics should procure the parent building block (CAS 112372-22-2) for constructing this trivalent derivative series, which operates via a mechanistically novel pathway distinct from direct Smoothened antagonism.

Selective HIPK2 Inhibition for Fibrosis or Cancer Indications Using Furo[3,2-b]pyridine-Derived MU135 and MU1787

The 2021 European Journal of Medicinal Chemistry study identified the furo[3,2-b]pyridine-3-carboxamide derivatives MU135 and MU1787 as highly selective HIPK inhibitors with a co-crystal structure of MU135 in HIPK2 (PDB available) confirming the furan oxygen–hinge interaction essential for selectivity [2]. Procurement of CAS 112372-22-2 as the common synthetic intermediate enables access to both leads through the 5-chloro-3-iodofuro[3,2-b]pyridine route, yielding the same HIPK2-selective chemotype validated by X-ray crystallography [2].

Pim Kinase Inhibitor Lead Generation Using Furo- (Rather Than Thieno-) Pyridine Carboxamide Core in a High-Throughput Screening Follow-Up

A patent from Incyte Corporation (WO2015027124A1) demonstrates that furo[3,2-b]pyridine-3-carboxamide derivatives achieve Pim-1 and Pim-3 IC₅₀ < 10 nM in biochemical kinase assays, while Pim-2 IC₅₀ is 550 nM, indicating a 55-fold selectivity window between Pim-1/3 and Pim-2 [3]. This isoform selectivity profile is distinct from the thieno[3,2-b]pyridine carboxamide series described in the same patent, where the Pim-1 vs Pim-2 selectivity sometimes diverges. Teams following up on a pan-Pim screening hit should procure CAS 112372-22-2 for building the furo sub-series due to the patent-documented selectivity advantage.

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